What are the physical and chemical properties of Trifluoroacetaldehyde hydrate?
What are the physical and chemical properties of Trifluoroacetaldehyde hydrate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (B10831), also known as fluoral, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl group into molecules. Due to its gaseous nature and tendency to polymerize, it is most commonly handled in its more stable hydrated form, 2,2,2-trifluoro-1,1-ethanediol, or Trifluoroacetaldehyde hydrate (B1144303). This gem-diol serves as a key building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioactivity. This guide provides a comprehensive overview of the physical and chemical properties of Trifluoroacetaldehyde hydrate, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.
Physical and Chemical Properties
Trifluoroacetaldehyde hydrate is a colorless solid or liquid, depending on its water content, and is soluble in water.[1][2] Its properties are summarized in the tables below, compiled from various sources.
Table 1: General and Physical Properties of Trifluoroacetaldehyde Hydrate
| Property | Value | Source(s) |
| Chemical Name | 2,2,2-Trifluoro-1,1-ethanediol | |
| Synonyms | Trifluoroacetaldehyde hydrate, Fluoral hydrate | |
| CAS Number | 421-53-4 | [3] |
| Molecular Formula | C₂H₃F₃O₂ | [3] |
| Molecular Weight | 116.04 g/mol | [3] |
| Appearance | Colorless crystals or liquid | [1] |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 104-106 °C | [1] |
| Density | 1.44 g/mL at 20 °C | |
| Solubility | Soluble in water | [1] |
| pKa | ~10 | [4] |
| Refractive Index (n20/D) | 1.33-1.34 |
Table 2: Spectroscopic Data of Trifluoroacetaldehyde Hydrate
| Spectroscopic Technique | Data |
| ¹H NMR | A spectrum is available and shows characteristic shifts for the methine and hydroxyl protons. |
| ¹³C NMR | Expected to show signals for the two carbon atoms, with the one bearing the trifluoromethyl group being significantly influenced by the fluorine atoms. |
| FT-IR | Expected to show strong, broad absorptions in the O-H stretching region (around 3300 cm⁻¹) due to the hydroxyl groups and C-F stretching bands. |
| Mass Spectrometry (EI-MS) | Fragmentation is expected to involve the loss of water, and cleavage of C-C and C-F bonds. |
Experimental Protocols
Synthesis of Trifluoroacetaldehyde Hydrate
A common method for the preparation of Trifluoroacetaldehyde hydrate involves the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with a borohydride (B1222165) reducing agent in a hydroxylic solvent.[5][6]
Procedure:
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To a solution of ethyl trifluoroacetate (1.0 eq) in a suitable ether solvent such as tetrahydrofuran (B95107) (THF) or 2-methoxyethyl ether, a solution of sodium borohydride (1.0-1.5 eq) in water is added dropwise.[1][5]
-
The temperature of the reaction mixture is maintained between -10 °C and 20 °C during the addition.[5][6]
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes.[1][5]
-
The reaction is then quenched by the careful addition of an acid, such as hydrochloric acid or sulfuric acid, to adjust the pH to 2-3.[1]
-
The product can be isolated by fractional distillation. The fraction boiling between 100-105 °C contains the Trifluoroacetaldehyde hydrate as an aqueous solution.[5]
-
Further purification can be achieved by azeotropic distillation or by forming the hemiacetal, followed by hydrolysis.
Chemical Reactions of Trifluoroacetaldehyde Hydrate
Trifluoroacetaldehyde hydrate is a versatile reagent in a variety of chemical transformations.
1. Reductive Amination:
Trifluoroacetaldehyde hydrate can be used to introduce the 2,2,2-trifluoroethyl group onto primary and secondary amines via reductive amination. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced.
General Procedure:
-
To a solution of the amine in a suitable solvent (e.g., methanol, dichloromethane), Trifluoroacetaldehyde hydrate is added.
-
A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added to the mixture.[4][7]
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves quenching the excess reducing agent, extraction, and purification of the resulting trifluoroethylated amine.
2. Wittig-type Reactions:
Trifluoroacetaldehyde hydrate can undergo Wittig-type reactions with phosphorus ylides to form terminal trifluoromethyl-substituted alkenes. The hydrate is typically dehydrated in situ to generate the free aldehyde for the reaction.
General Procedure:
-
A phosphorus ylide is generated by treating a phosphonium (B103445) salt with a strong base (e.g., n-butyllithium, sodium hydride).
-
Trifluoroacetaldehyde hydrate is then added to the ylide solution. The reaction may require conditions that favor the dehydration of the hydrate to the aldehyde.
-
The reaction mixture is stirred, often at low temperatures, to allow for the formation of the alkene.
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The product is isolated and purified, typically by chromatography, to separate it from triphenylphosphine (B44618) oxide.[8]
3. Nucleophilic Trifluoromethylation:
Trifluoroacetaldehyde hydrate can serve as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[6][9]
General Procedure:
-
Trifluoroacetaldehyde hydrate is treated with a strong base, such as potassium tert-butoxide, in an aprotic solvent like DMF at low temperatures.[6]
-
This generates a species that can deliver a trifluoromethyl nucleophile.
-
A carbonyl compound (aldehyde or ketone) is then added to the reaction mixture.
-
The reaction proceeds to form a trifluoromethylated alcohol after an aqueous workup.
4. Synthesis of Heterocycles:
Trifluoroacetaldehyde hydrate is a key precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. For example, it can be used in multi-component reactions to form pyrimidines and other nitrogen-containing heterocycles.[10]
General Workflow:
-
Trifluoroacetaldehyde hydrate is reacted with an enaminone and an amidine hydrochloride in a [3+2+1] annulation approach.[10]
-
The reaction is often carried out under solvent-free conditions and can be switched to produce either dihydropyrimidines or pyrimidines.
-
This method provides an efficient route to a diverse range of fluorinated heterocycles.
Conclusion
Trifluoroacetaldehyde hydrate is a stable and versatile reagent that serves as a convenient source of the trifluoroacetaldehyde moiety for a variety of important organic transformations. Its utility in the synthesis of trifluoromethylated amines, alkenes, alcohols, and heterocycles makes it an indispensable tool for researchers in drug discovery and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the effective application of this valuable building block.
References
- 1. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. TRIFLUOROACETALDEHYDE HYDRATE(421-53-4) 1H NMR [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
